Methyl 3-(3-nitrophenyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-nitrophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)12-6-2-4-10(8-12)11-5-3-7-13(9-11)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWSOKNZNVBULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470954 | |
| Record name | Methyl 3-(3-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-24-1 | |
| Record name | Methyl 3-(3-nitrophenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for Methyl 3 3 Nitrophenyl Benzoate and Analogues
Esterification Reactions for Methyl Benzoate (B1203000) Core Formation
The creation of the ester linkage in Methyl 3-(3-nitrophenyl)benzoate typically originates from its corresponding carboxylic acid, 3-(3-nitrophenyl)benzoic acid. Several established and modern esterification methodologies are applicable.
Classical Condensation Approaches: Acid-Catalyzed Esterification
The most traditional route to methyl esters from carboxylic acids is the Fischer-Speier esterification. wikipedia.orgchemguide.co.uk This method involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. wikipedia.orglibretexts.org The reaction is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. libretexts.orgorganic-chemistry.org This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, for instance, through azeotropic distillation with a solvent like toluene. wikipedia.orgorganic-chemistry.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The nucleophilic oxygen of the methanol molecule then attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. wikipedia.org
Table 1: Common Acid Catalysts for Fischer-Speier Esterification
| Catalyst | Formula | Notes |
|---|---|---|
| Sulfuric Acid | H₂SO₄ | Most common, strong, and inexpensive catalyst. chemguide.co.uk |
| p-Toluenesulfonic Acid | TsOH | Solid, less corrosive alternative to sulfuric acid. wikipedia.orgorganic-chemistry.org |
Activated Ester Synthetic Pathways
To circumvent the equilibrium limitations and often harsh conditions of acid-catalyzed esterification, carboxylic acids can be converted into more reactive intermediates known as activated esters. acs.org These intermediates readily react with alcohols under milder conditions.
One common strategy involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). rsc.orgorganic-chemistry.orglibretexts.org In this process, DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and is readily attacked by methanol. rsc.orglibretexts.org A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction and suppress side product formation. organic-chemistry.org The main drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be challenging to remove completely from the desired ester. rsc.org
Alternatively, the carboxylic acid can be converted into an isolable active ester, such as an N-hydroxysuccinimide (NHS) ester. acs.orgthieme-connect.com This is achieved by reacting the acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC. thieme-connect.de More recent methods allow for the synthesis of NHS and other active esters from carboxylic acids using reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂), avoiding the use of carbodiimides. organic-chemistry.orgacs.orgnih.gov These activated esters can then be cleanly reacted with methanol to yield this compound.
Catalytic Esterification using Heterogeneous and Homogeneous Catalysts
Modern synthetic chemistry has introduced a variety of catalysts that facilitate esterification under milder conditions with improved efficiency and easier work-up. These can be classified as either homogeneous or heterogeneous.
Homogeneous Catalysis: These catalysts are soluble in the reaction medium. Examples include various metal salts. Iron(III) chloride (FeCl₃) and iron(III) sulfate (B86663) (Fe₂(SO₄)₃) have been reported as efficient and inexpensive catalysts for the esterification of aromatic carboxylic acids. organic-chemistry.org Hafnium(IV) and Zirconium(IV) salts have also demonstrated high catalytic activity for direct ester condensation. organic-chemistry.org
Heterogeneous Catalysis: These catalysts exist in a different phase from the reaction mixture, which simplifies their removal post-reaction—often by simple filtration—and allows for their recycling. mdpi.com This aligns with the principles of green chemistry. Examples of heterogeneous catalysts effective for esterifying aromatic acids include:
Zeolites: Microporous aluminosilicate (B74896) minerals like Zeolite β can catalyze the nitration and other electrophilic substitutions, and can also be applied to esterification, offering shape selectivity. acs.orgresearchgate.net
Supported Acids: Phosphoric acid supported on a mixed-oxide carrier like TiO₂-ZrO₂ has been shown to be a highly active and selective catalyst for the esterification of aromatic acids with various alcohols under solvent-free conditions. scispace.com
Sulfonic Resins: These solid acid catalysts have shown high activity, sometimes comparable to homogeneous catalysts like sulfuric acid, for esterification reactions. mdpi.com
Strategies for Introduction of the Nitro Group on the Phenyl Moiety
Electrophilic Aromatic Nitration Procedures
Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to install a nitro group onto an aromatic ring. masterorganicchemistry.comyoutube.com The standard procedure involves treating the aromatic substrate with a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comquora.com
The role of the sulfuric acid, which is a stronger acid than nitric acid, is to protonate the nitric acid. vedantu.comlibretexts.orglibretexts.org This protonated nitric acid then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). chemguide.co.ukjove.comyoutube.com
The reaction mechanism proceeds in two main steps:
Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comaiinmr.com
Deprotonation: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.comjove.com This restores the aromaticity of the ring, yielding the nitroaromatic product. aiinmr.com
The reaction conditions, particularly temperature, must be carefully controlled. Nitration is an exothermic reaction, and higher temperatures can lead to the formation of dinitrated and other byproducts. unwisdom.org
Regioselective Control in Nitration of Substituted Aromatics
When an aromatic ring already contains a substituent, that group influences the position of the incoming electrophile. This directing effect is crucial for synthesizing a specific isomer like this compound. wikipedia.org The synthetic strategy could involve the nitration of methyl 3-phenylbenzoate. In this case, the directing effects of both the ester group and the phenyl substituent must be considered.
Activating and Deactivating Groups: Substituents that donate electron density to the ring are called "activating groups" and typically direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org Substituents that withdraw electron density are "deactivating groups" and generally direct to the meta position. unwisdom.orgwikipedia.org
Directing Effects in the Biphenyl (B1667301) System: In the case of methyl 3-phenylbenzoate, the methoxycarbonyl group (—COOCH₃) on the first ring is a strong electron-withdrawing group and is thus deactivating and a meta-director. aiinmr.comunwisdom.org This makes the first ring less susceptible to electrophilic attack than the second, unsubstituted phenyl ring. The second ring is activated by the presence of the (3-methoxycarbonylphenyl) substituent, which acts as an ortho-, para-director for substitution on that second ring.
Therefore, the nitration of methyl 3-phenylbenzoate would be expected to occur primarily on the second phenyl ring at the positions ortho and para to the point of attachment (the 2'-, 4'-, and 6'-positions). This would lead to a mixture of isomers, with methyl 3-(4-nitrophenyl)benzoate and methyl 3-(2-nitrophenyl)benzoate being the major products. The desired meta isomer, this compound, would likely be a very minor product, if formed at all, through this route.
This regiochemical challenge underscores that the more viable synthetic pathway involves the esterification of 3-(3-nitrophenyl)benzoic acid, where the nitro group is already correctly positioned on the phenyl moiety before the ester is formed.
Table 2: Directing Effects of Relevant Substituents
| Substituent | Type | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -COOCH₃ (Ester) | Electron-Withdrawing (-I, -M) | meta | Deactivating |
| -C₆H₅ (Phenyl) | Electron-Withdrawing (-I), Electron-Donating (+M) | ortho, para | Activating |
Utilization of Preformed Nitrating Reagents
Traditional nitration often involves mixtures of nitric and sulfuric acids, but this method can lead to NOx emissions and large volumes of acidic waste. rsc.org Preformed nitrating reagents offer an alternative, providing controlled and often milder reaction conditions.
Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate, serve as powerful nitrating agents. numberanalytics.comcdnsciencepub.com These salts contain the pre-existing nitronium ion (NO₂⁺), which is the active electrophile in aromatic nitration, thus avoiding the in-situ generation from strong acid mixtures. numberanalytics.comcdnsciencepub.com They have been successfully used for the nitration of various aromatic compounds. worldscientific.com For instance, nitronium trifluoromethanesulphonate has been noted for its stability and solubility in studies comparing nitration kinetics. rsc.org
Dinitrogen pentoxide (N₂O₅) is another effective preformed nitrating agent. nih.gov It is a potent oxidizer that can be used in solvents like chloroform (B151607) or as a solid, which exists as the ionic salt nitronium nitrate (B79036) ([NO₂]⁺[NO₃]⁻). wikipedia.org N₂O₅ can be used almost stoichiometrically, which significantly reduces acidic waste compared to traditional methods. nih.gov A notable application involves using N₂O₅ in liquid sulfur dioxide, a system particularly favorable for nitrating aromatics that are unstable under highly acidic conditions. google.com Furthermore, combining N₂O₅ with a shape-selective zeolite catalyst can lead to highly regioselective nitration, favoring the para-isomer. google.com
These alternative reagents often provide advantages such as improved selectivity and milder reaction conditions, making them valuable tools in modern organic synthesis. numberanalytics.com
Construction of the Biphenyl Linkage
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond connecting the two phenyl rings.
The Suzuki-Miyaura coupling is a highly effective and widely used method for constructing biphenyl linkages. researchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. researchgate.netinovatus.es For the synthesis of this compound, two primary Suzuki-Miyaura routes are feasible:
Route A: Coupling methyl 3-bromobenzoate with 3-nitrophenylboronic acid.
Route B: Coupling 1-bromo-3-nitrobenzene (B119269) with methyl 3-boronobenzoate.
Both routes have proven effective. For instance, the reaction of methyl 3-bromobenzoate with 3-nitrophenylboronic acid using a palladium acetate (B1210297) catalyst with an SPhos ligand in an ethanol/water mixture can produce yields between 85-92%. The reaction is versatile, tolerating the nitro substituent on either the aryl bromide or the arylboronic acid component. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products like homocoupling. organic-chemistry.org
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions relevant to this synthesis:
| Coupling Partners | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 3-bromobenzoate + 3-Nitrophenylboronic acid | Pd(OAc)₂ (5) | SPhos | K₃PO₄ | Ethanol/Water | 50 | 85-92 |
| Methyl 3-nitrobenzoate + Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene | 60-90 | 70-90 |
| Aryl Nosylate + Diethanolamine Boronate | Pd(OAc)₂ (2) | XPhos | K₂CO₃ | Toluene/Water | 80 | Good thieme-connect.de |
This table presents a selection of reported conditions and is not exhaustive.
While Suzuki-Miyaura coupling is prevalent, other methods for forming the biphenyl C-C bond exist. The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is a classic alternative. rsc.org This reaction can be performed under solvent-free conditions, for example, by heating 1-iodo-2-nitrobenzene (B31338) with a copper catalyst. rsc.org The Ullmann reaction has been used to synthesize nitrobiphenyls, such as coupling p-fluoroiodobenzene with 4-bromo-3-nitroacetophenone to produce 4-acetyl-4'-fluoro-2-nitrobiphenyl. prepchem.com Another variation involves the reaction of 2-nitrobenzene diazonium fluoroborate with chlorobenzene (B131634) using copper powder as a catalyst, avoiding palladium altogether. google.com
A related method involves the copper(I) oxide-catalyzed decarboxylation of an aromatic acid coupled with an aryl iodide. scispace.com For instance, o-nitrobenzoic acid can react with iodobenzene (B50100) derivatives in boiling quinoline (B57606) to form 2-nitrobiphenyls. scispace.com
Precursor Synthesis and Functional Group Transformations in Multi-Step Synthesis
The synthesis of this compound relies on the availability of suitably functionalized precursors.
Synthesis of Methyl 3-bromobenzoate: This precursor can be prepared from 3-bromobenzoic acid via Fischer esterification, using methanol and a catalytic amount of sulfuric acid, with yields around 85%. chemicalbook.com
Synthesis of 1-Bromo-3-nitrobenzene: This compound is typically synthesized by the bromination of nitrobenzene. A common method uses dibromohydantoin in concentrated sulfuric acid. google.com Another approach involves direct bromination with bromine and iron powder. orgsyn.org
Synthesis of Methyl 3-boronobenzoate: This boronic acid ester can be synthesized through methods like iridium-catalyzed C-H borylation of methyl benzoate. It is a key reagent for cross-coupling reactions. sigmaaldrich.commedchemexpress.com
Green Chemistry Principles Applied to Synthesis Routes
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. inovatus.esnumberanalytics.com
For the nitration step , greener approaches focus on replacing hazardous mixed acids. wjpmr.com Using dinitrogen pentoxide (N₂O₅) is considered a greener alternative as it can be used stoichiometrically, minimizing acidic waste. nih.gov A particularly innovative method uses N₂O₅ in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), a non-hazardous Freon that can be easily recondensed and reused. nih.govrsc.org Other strategies include using solid acid catalysts or developing biocatalytic nitration methods. numberanalytics.com Photochemical nitration has also been explored as an eco-friendly pathway. mjcce.org.mk Using calcium nitrate in glacial acetic acid, sometimes with microwave assistance, provides a much safer alternative to nitric and sulfuric acids. wjpmr.comgordon.edu
For the Suzuki-Miyaura coupling , green advancements include using water as a solvent, which is safer and more environmentally benign. gctlc.orgtandfonline.comresearchgate.net The development of highly active catalysts allows for lower catalyst loadings, reducing cost and palladium waste. inovatus.es Solvent-free, microwave-assisted Suzuki-Miyaura reactions represent a significant step forward, reducing reaction times, energy consumption, and eliminating the need for organic solvents during the reaction. organic-chemistry.org
The following table highlights green chemistry strategies for the key reaction types:
| Reaction Type | Conventional Method | Green Alternative(s) | Green Principle(s) Addressed |
| Nitration | Mixed H₂SO₄/HNO₃ | Dinitrogen pentoxide in reusable TFE nih.govrsc.org; Calcium nitrate/acetic acid wjpmr.com; Photochemical methods mjcce.org.mk | Safer Solvents & Reagents, Waste Prevention |
| Suzuki Coupling | Pd catalyst in organic solvents (e.g., Toluene, DMF) | Aqueous reaction media gctlc.orgtandfonline.com; Solvent-free microwave-assisted reaction organic-chemistry.org; Recyclable catalysts inovatus.es | Safer Solvents, Energy Efficiency, Atom Economy |
By integrating these greener methodologies, the synthesis of this compound and its analogues can become more sustainable, safer, and efficient.
Advanced Spectroscopic and Solid State Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the Methyl 3-(3-nitrophenyl)benzoate molecule. While specific experimental spectra for this exact compound are not widely published, the expected vibrational frequencies can be inferred from data on analogous compounds like methyl 3-nitrobenzoate and other substituted benzoates. nih.govchemicalbook.comscience.gov
Key vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100–3000 cm⁻¹ region. scbt.com
Aliphatic C-H Stretching: The methyl ester group's C-H bonds are expected to produce signals between 3000–2840 cm⁻¹. scbt.com
Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a strong, characteristic absorption band, generally in the range of 1737–1705 cm⁻¹. scbt.com
Nitro (NO₂) Group Stretching: The nitro group is identified by two distinct stretching vibrations: an asymmetric stretch typically around 1524 cm⁻¹ and a symmetric stretch near 1354 cm⁻¹. oup.com
Aromatic C=C Stretching: Vibrations from the two phenyl rings are expected within the 1600–1510 cm⁻¹ range. scbt.com
Ester C-O Stretching: The C-O single bonds of the ester group produce stretching bands in the 1300-1100 cm⁻¹ region.
These spectral markers collectively confirm the presence of the core structural components of the molecule.
Table 1: Predicted IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in -OCH₃) | Stretching | 3000 - 2840 |
| Ester C=O | Stretching | 1737 - 1705 |
| Aromatic C=C | Stretching | 1600 - 1510 |
| Nitro NO₂ | Asymmetric Stretching | ~1524 |
| Nitro NO₂ | Symmetric Stretching | ~1354 |
| Ester C-O | Stretching | 1300 - 1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomer Identification
¹H NMR Spectrum: The molecule's asymmetry means that all eight aromatic protons are chemically distinct, which would lead to a complex series of multiplets in the aromatic region of the spectrum, typically between δ 7.2 and 8.5 ppm. The electron-withdrawing nature of the nitro group would shift the protons on its ring further downfield. The methyl ester group (-OCH₃) would appear as a sharp singlet, integrating to three protons, expected around δ 3.9 ppm. rsc.org
¹³C NMR Spectrum: The molecule is expected to show 14 distinct signals in the ¹³C NMR spectrum, corresponding to the 14 unique carbon atoms (8 from the nitrophenyl ring, 6 from the methyl benzoate (B1203000) ring). Key predicted signals include the ester carbonyl carbon (C=O) around δ 166 ppm and the carbon atom attached to the nitro group at approximately δ 148 ppm. srce.hr The methyl carbon is anticipated to appear upfield, around δ 52 ppm. srce.hr
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~3.9 | Singlet (s) | Methyl protons of the ester group |
| ¹H | 7.2 - 8.5 | Multiplets (m) | 8 distinct aromatic protons |
| ¹³C | ~52 | Quartet | Methyl carbon |
| ¹³C | 120 - 140 | Doublets | 12 aromatic carbons |
| ¹³C | ~148 | Singlet | Aromatic carbon attached to NO₂ group |
| ¹³C | ~166 | Singlet | Carbonyl carbon of the ester group |
X-ray Crystallography for Three-Dimensional Molecular Geometry and Crystal Packing
X-ray crystallography provides precise information on the three-dimensional structure of a compound in its solid, crystalline form. To date, a crystal structure for this compound has not been deposited in public databases. ugr.es However, analysis of structurally similar compounds allows for a well-founded discussion of its likely solid-state characteristics. nih.govresearchgate.netbohrium.com
In the absence of direct crystallographic data, standard bond lengths and angles are presumed. A key structural parameter for this molecule is the dihedral angle between the two phenyl rings. In related biphenyl (B1667301) structures, this angle is non-zero due to the steric hindrance between the ortho-hydrogens on the adjacent rings, which prevents the molecule from being perfectly planar. For example, in a derivative of 4-Nitrophenyl 4-hydroxy-3-methylbenzoate, the dihedral angles between the benzene (B151609) rings were found to be significant, at 89.27° and 77.14° in two independent molecules within the asymmetric unit. researchgate.net This twisting affects the degree of π-conjugation across the molecule.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for molecules containing nitrophenyl groups. Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different packing arrangements, leading to distinct physical properties. While no specific polymorphism studies on this compound have been reported, its structural features make it a candidate for such behavior.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₁NO₄, corresponding to a precise molecular weight of 257.0688 g/mol . nih.gov
While an experimental mass spectrum for this specific isomer is not available, the fragmentation pattern upon electron ionization (EI) can be predicted. The molecular ion peak ([M]⁺) would be observed at m/z 257. Key fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (•OCH₃) to give a fragment at m/z 226.
Loss of the entire carbomethoxy group (•CO₂CH₃) resulting in a fragment at m/z 198.
Loss of the nitro group (•NO₂) to yield a fragment at m/z 211.
Cleavage of the bond between the two phenyl rings, which could produce ions corresponding to the individual ring structures.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Identity |
|---|---|
| 257 | [M]⁺ (Molecular Ion) |
| 226 | [M - •OCH₃]⁺ |
| 211 | [M - •NO₂]⁺ |
| 198 | [M - •CO₂CH₃]⁺ |
Thermal Analysis Techniques (e.g., TGA, DSC) for Decomposition Mechanisms and Phase Transitions
A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available data regarding the thermal analysis of This compound . While thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability, decomposition pathways, and phase transitions of novel compounds, specific studies detailing these properties for this compound have not been reported.
Searches for experimental data on the decomposition temperature, melting point, enthalpy of fusion, and degradation kinetics for this specific molecule were unsuccessful. Although thermal properties for related isomers, such as Methyl 3-nitrobenzoate, and other nitrophenyl derivatives have been investigated, this information is not directly applicable to this compound due to differences in molecular structure, which significantly influence thermal behavior.
Consequently, without dedicated experimental investigation and publication of the results, a detailed discussion of the decomposition mechanisms and phase transitions of this compound, including specific TGA and DSC data, cannot be provided at this time. Further research is required to elucidate the thermal properties of this compound.
In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
The specified outline for the article included sections on Ab Initio Quantum Chemical Methods, Molecular Modeling and Dynamics Simulations, Structure-Activity Relationship (SAR) Studies, Molecular Docking, and Continuum Solvation Models. While these are standard and powerful techniques for characterizing a molecule, searches for their application to this compound did not yield specific studies.
Much of the available computational research focuses on the related but structurally simpler compound, Methyl 3-nitrobenzoate. For instance, studies on Methyl 3-nitrobenzoate have utilized the Abraham solvation parameter model to determine descriptors for quantitative structure-property relationships (QSPR) and have been the subject of combined experimental and computational studies to determine its enthalpy of formation. However, this compound is a more complex biphenyl system, and data from Methyl 3-nitrobenzoate cannot be extrapolated to accurately describe it.
General methodologies relevant to the requested topics are well-documented.
Ab initio and Density Functional Theory (DFT) calculations are commonly used to determine optimized molecular geometry, bond lengths, bond angles, and electronic properties like HOMO-LUMO energies. These methods provide fundamental insights into the molecule's stability and reactivity.
Molecular dynamics simulations would be employed to explore the conformational space of this compound, particularly the rotational dynamics around the bond connecting the two phenyl rings, which is crucial for understanding its three-dimensional structure and flexibility.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and toxicology. For a compound like this compound, QSAR models would correlate its structural features with biological activity or toxicity, which is particularly relevant for nitroaromatic compounds.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This would provide mechanistic insight if this compound were being investigated as a potential ligand for a specific macromolecular target, such as a protein or enzyme.
Continuum solvation models are used to account for the effects of a solvent on the properties and behavior of a molecule without explicitly representing every solvent molecule, offering a computationally efficient way to study the compound in a more realistic chemical environment.
While the principles of these computational methods are well-established, their specific application to generate detailed findings and data for this compound has not been published in the accessible scientific literature. Further original research would be required to produce the specific data requested.
Advanced Research Applications and Derivatization Strategies for Methyl 3 3 Nitrophenyl Benzoate
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
Methyl 3-(3-nitrophenyl)benzoate serves as a crucial intermediate in the construction of more complex molecular frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations.
The nitro group is a key functional handle. It can be readily reduced to an amino group (-NH₂) using standard reducing agents, such as hydrogen gas with a palladium catalyst, to yield methyl 3-(3-aminophenyl)benzoate. This amino derivative is a versatile precursor for a multitude of further reactions, including diazotization, acylation, and the formation of urea (B33335) and sulfonamide linkages. This transformation is fundamental in building the core structures of many biologically active molecules. For example, related aminophenyl derivatives are key components in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR1) inhibitors. nih.gov
Furthermore, the nitro group, being strongly electron-withdrawing, deactivates the aromatic rings towards electrophilic substitution while directing incoming electrophiles to the meta positions. Conversely, it activates the rings for nucleophilic aromatic substitution. This predictable reactivity allows for controlled modifications of the aromatic systems.
The ester functional group can be hydrolyzed to the corresponding carboxylic acid, which opens another avenue for derivatization, such as amide bond formation. The synthesis of indole (B1671886) derivatives, for instance, often starts from substituted nitrobenzoates like methyl 2-methyl-3-nitrobenzoate, highlighting the importance of the nitro-ester combination in building heterocyclic systems. orgsyn.org
Table 1: Key Reactions and Products of this compound
| Reaction Type | Reagents & Conditions | Major Product | Significance |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C | Methyl 3-(3-aminophenyl)benzoate | Precursor for amines, ureas, amides |
| Ester Hydrolysis | NaOH, H₂O/MeOH | 3-(3-Nitrophenyl)benzoic acid | Precursor for amide bond formation acs.org |
Exploration in Crystal Engineering for Tailored Solid-State Architectures
The rigid biphenyl (B1667301) structure and the presence of polar nitro and ester groups make this compound and its derivatives excellent candidates for crystal engineering. This field focuses on understanding and controlling intermolecular interactions to design solid-state materials with specific properties. While the specific crystal structure of the parent compound is not detailed in the provided sources, analysis of its close analogues reveals the types of interactions that govern its solid-state assembly.
Derivatives of nitrophenyl benzoates participate in a variety of non-covalent interactions, including:
Hydrogen Bonding: In related hydroxy-containing structures, strong intramolecular and intermolecular hydrogen bonds are observed. researchgate.net In the absence of strong donors, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors for weak C-H···O interactions, guiding the molecular packing. iucr.orgnih.gov
π–π Stacking: The aromatic rings are prone to π–π stacking interactions, which are crucial for building extended supramolecular architectures. In a copper(II) complex of a related ligand, stacking interactions between triazole and benzene (B151609) rings were observed with centroid-to-centroid distances of approximately 4.0 to 5.5 Å. iucr.org
Halogen Bonding and other interactions: The introduction of other functional groups, such as halogens, can introduce further directional interactions, like Br···Cl contacts, that can be used to fine-tune the crystal packing. iucr.org
Integration into Advanced Material Science Research (e.g., Precursors for Functional Polymers)
This compound and its parent structure, 3-nitrophenyl benzoate (B1203000), serve as precursors for functional polymers. The reactive handles on the molecule allow it to be incorporated into polymer backbones or used to create functional monomers for polymerization.
A key application is in the synthesis of polymeric precursors that can be modified post-polymerization. For instance, 3-nitrophenyl benzoate has been used as a starting material in the synthesis of silyl-functionalized monomers. google.com These monomers can then be polymerized to create silyl (B83357) polymeric benzoic acid esters, materials with potential applications in coatings, adhesives, and composite materials. google.com
The nitro group itself is a useful feature in polymer science. Polymers containing nitroaromatic groups can be synthesized, and the nitro groups can then be chemically reduced to amino groups. This creates a reactive polymer scaffold that can be further functionalized with drugs, imaging agents, or other molecules. This "post-polymerization modification" is a powerful strategy for creating complex, multifunctional materials. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been used to create well-defined polymers from related monomers, such as p-nitrophenyl acrylate, which can then be functionalized to create tailored polymeric medicines. researchgate.netresearchgate.net The ability to convert a stable precursor polymer into a reactive one is a significant advantage in materials design.
Design and Synthesis of Derivatives for Probing Reaction Mechanisms and Catalysis
The systematic modification of this compound allows for the creation of a library of derivatives used to probe reaction mechanisms and study catalytic processes. By observing how small, controlled changes in the molecule's structure affect reaction rates and outcomes, researchers can gain insight into the transition states and intermediates involved.
One area of study is structure-activity relationship (SAR) analysis, where derivatives are synthesized to understand how a molecule interacts with a biological target, which is a form of probing a complex biochemical reaction. For example, a series of urea compounds derived from related nitroanilines were synthesized to probe their inhibitory activity against the FGFR1 enzyme. nih.gov By varying substituents on the phenyl rings, researchers could map the structural requirements for potent inhibition.
In catalysis, derivatives of this compound can be used as substrates to evaluate the efficiency and selectivity of new catalysts. The reduction of the nitro group is a benchmark reaction for many catalytic systems. By introducing different substituents onto the biphenyl core, one can systematically alter the electronic and steric properties of the substrate, thereby probing the sensitivity of a catalyst to these changes. Similarly, the Staudinger reduction, where an azide (B81097) is converted to an amine by a phosphine, is a bioorthogonal reaction whose mechanism can be studied using specifically designed probes. escholarship.org Azide-containing analogues of the core structure could be synthesized to investigate this and other important chemical transformations.
Ligand Development for Coordination Chemistry and Supramolecular Assemblies
The benzoate and nitrophenyl moieties of this compound make its derivatives attractive for use as ligands in coordination chemistry and for building supramolecular assemblies. The carboxylate group (after hydrolysis of the methyl ester) is a versatile coordinating group, capable of binding to metal ions in monodentate, bidentate, or bridging fashions.
This versatility has been demonstrated in the formation of multinuclear metal complexes. For example, a dinucleating ligand incorporating two benzoate functionalities was used to synthesize di-, tri-, and tetranuclear copper(II) complexes. acs.org The coordination mode of the carboxylate groups, along with the presence of other ancillary ligands, dictated the final nuclearity and structure of the complex.
Furthermore, the core structure can be elaborated to include additional donor atoms, creating multidentate ligands. A ligand derived from a substituted nitrophenyl benzoate, which also contained a 1,2,3-triazole unit, was used to synthesize a trans-dichlorido square-planar copper(II) complex. iucr.orgnih.gov In this complex, the ligand coordinated to the copper center, and the resulting molecules were linked into a three-dimensional network through hydrogen bonding and π-π stacking. iucr.org Similarly, organotin(IV) carboxylates have been synthesized using 3-(3-nitrophenyl)-2-methylpropenoic acid, where the carboxylato oxygen coordinates to the tin center. researchgate.net These examples show that the fundamental structure of this compound is a valuable starting point for designing sophisticated ligands capable of forming complex and functional coordination compounds.
Structure-Based Design of Analogues for Targeted Research Applications
Structure-based design is a powerful strategy in medicinal chemistry where knowledge of a biological target's three-dimensional structure is used to design potent and selective inhibitors. This compound serves as a scaffold or fragment that can be elaborated into more complex molecules designed to fit precisely into the active site of a protein.
Several studies have successfully employed this approach using building blocks related to this compound:
FGFR Inhibitors: In the quest for new cancer therapeutics, researchers designed and synthesized a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. mdpi.com The synthesis involved intermediates like methyl 3-aminobenzoate, a direct reduction product of the title compound's core. Another study focused on novel urea compounds as FGFR1 inhibitors, using a fragment-based approach to modify the "head" and "tail" moieties of a hit compound, many of which contained nitrophenyl groups. nih.gov
Influenza Neuraminidase Inhibitors: A series of benzoic acid derivatives were designed and synthesized to inhibit influenza neuraminidase. researchgate.net The structure-based approach led to compounds that oriented differently in the enzyme's active site than predicted, providing valuable insights for future design.
Bacterial Adhesion Inhibitors: To combat urinary tract infections, biphenyl mannosides were designed as antagonists of the bacterial adhesin FimH. X-ray crystallography revealed that the biphenyl moiety makes key π-π stacking interactions with the protein. nih.gov This led to the rational design of analogues, such as those with a methyl ester at the meta position of the second aryl ring, which significantly improved potency. nih.gov
Table 2: Examples of Targeted Analogues Based on Related Scaffolds
| Target | Compound Class | Key Structural Feature | Intended Application |
|---|---|---|---|
| FGFR1 | 1H-Indazole Carboxamides | 3-Carboxamidobenzoate moiety | Anticancer mdpi.com |
| FGFR1 | Diaryl Urea Compounds | 3-Nitrophenyl group | Metastatic Breast Cancer nih.gov |
| FimH Adhesin | Biphenyl Mannosides | Biphenyl with meta-methyl ester | Urinary Tract Infections nih.gov |
Q & A
Q. What are the established synthetic routes for Methyl 3-(3-nitrophenyl)benzoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via multi-step nucleophilic substitution and esterification. A representative protocol involves:
- Step 1 : Reacting 2,4,6-trichlorotriazine with phenol derivatives (e.g., 3-nitrophenol) at low temperatures (−35°C) using DIPEA as a base to form intermediates.
- Step 2 : Coupling with methyl 3-aminobenzoate at 40°C for 24 hours, followed by purification via recrystallization (CHCl₃/n-hexane) to achieve 69% yield .
Key considerations : - Excess DIPEA (1.5–1.6 equiv.) improves reaction efficiency by scavenging HCl.
- Recrystallization steps are critical for purity; incomplete removal of byproducts (e.g., unreacted triazine) reduces crystallinity and complicates NMR analysis .
Q. How can spectroscopic methods (¹H/¹³C NMR) confirm the structure of this compound?
Characteristic NMR signals include:
| Proton/Group | δ (ppm) | Assignment |
|---|---|---|
| CH₃ (ester) | 3.80 | Singlet (3H) |
| Aromatic protons | 7.21–8.21 | Multiplet (9H) |
| NH | 10.51 | Singlet (1H) |
| The nitrophenyl group induces deshielding of adjacent protons (e.g., H₂’ at δ 8.05 ppm). ¹³C NMR confirms ester carbonyl at δ 166.1 ppm and triazine carbons at 171.1–172.3 ppm . |
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the nitrophenyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity in nucleophilic substitutions .
- Docking Studies : Used to assess interactions with biological targets (e.g., enzymes). The ester and nitro groups may form hydrogen bonds with active-site residues, as seen in analogs like methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate .
Q. How to resolve contradictions in reported synthetic yields for structurally similar nitroaromatic esters?
Discrepancies arise from:
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of nitroaromatic intermediates but may degrade acid-sensitive groups.
- Work-up protocols : For example, reports 69% yield after dual recrystallization, while a related compound (Methyl 4-(3-nitrobenzyloxy)benzoate) achieves 82% yield via simpler aqueous washes .
Recommendation : Optimize purification for each intermediate phase (e.g., column chromatography before recrystallization) to balance yield and purity .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Co-solvent systems : Use CHCl₃/n-hexane (1:1) to induce slow crystallization, improving crystal lattice formation.
- Sonication : Brief sonication of saturated solutions promotes nucleation, reducing amorphous byproduct formation .
- Temperature gradients : Gradual cooling from reflux (e.g., 60°C → 25°C) minimizes thermal stress on crystals.
Methodological and Analytical Challenges
Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?
- Meta-directing effects : The nitro group directs incoming electrophiles to the meta position relative to itself.
- Experimental validation : Use bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) followed by LC-MS to confirm substitution patterns. Compare results with computational predictions (e.g., Fukui indices) .
Q. What are the limitations of HPLC in quantifying trace impurities in this compound?
- Co-elution issues : Nitroaromatic byproducts (e.g., methyl 3-nitrobenzoate) may co-elute with the target compound.
- Solution : Use orthogonal methods like GC-MS (for volatile impurities) or ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to suppress signals from the main component .
Applications in Drug Development
Q. How can this compound serve as a precursor in prodrug design?
The ester group is hydrolytically labile under physiological conditions, enabling controlled release of active metabolites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
